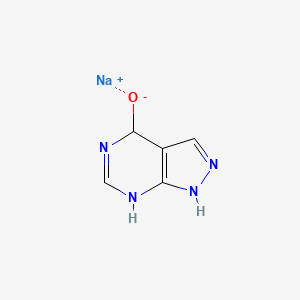

Allopurinol (sodium)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Allopurinol (sodium) is a medication primarily used to decrease high blood uric acid levels. It is specifically used to prevent gout, certain types of kidney stones, and the high uric acid levels that can occur with chemotherapy . Allopurinol is a xanthine oxidase inhibitor, which means it works by inhibiting the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of high-purity allopurinol sodium involves dissolving sodium alkali in a polar solvent under air isolation conditions. At temperatures of 30°C or less, allopurinol is added and dissolved. The solution is then filtered, and a precipitant is added to the filtrate for crystallization. The resulting solid is dried under reduced pressure at 140-150°C for 2-3 hours to obtain allopurinol sodium with a purity greater than 99.9% .

Industrial Production Methods: The industrial production of allopurinol sodium follows a similar process, emphasizing simplicity, high yield, low cost, and product purity. This method is well-suited for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: Allopurinol sodium undergoes various chemical reactions, including:

Oxidation: Allopurinol is oxidized to oxypurinol (alloxanthine), its active metabolite.

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: Allopurinol can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Xanthine oxidase is the primary enzyme involved in the oxidation of allopurinol to oxypurinol.

Reduction: Specific reducing agents may be used under controlled conditions.

Substitution: Strong nucleophiles and appropriate solvents facilitate substitution reactions.

Major Products:

Oxypurinol (alloxanthine): The primary product of the oxidation of allopurinol.

Applications De Recherche Scientifique

Allopurinol sodium has a wide range of scientific research applications:

Mécanisme D'action

Allopurinol sodium is a structural analog of hypoxanthine. After ingestion, it is metabolized to oxypurinol in the liver. Oxypurinol acts as an inhibitor of the xanthine oxidase enzyme, preventing the conversion of hypoxanthine to xanthine and then to uric acid . This inhibition reduces uric acid levels in the blood, alleviating symptoms of gout and preventing the formation of uric acid crystals .

Comparaison Avec Des Composés Similaires

Febuxostat: Another xanthine oxidase inhibitor used to lower uric acid levels.

Probenecid: Increases uric acid excretion in the urine.

Benzbromarone: Enhances uric acid excretion.

Comparison:

Allopurinol vs. Febuxostat: Both inhibit xanthine oxidase, but febuxostat is often used when patients are intolerant to allopurinol.

Allopurinol vs. Probenecid: Allopurinol decreases uric acid production, while probenecid increases its excretion.

Allopurinol vs. Benzbromarone: Similar to probenecid, benzbromarone increases uric acid excretion but is less commonly used.

Allopurinol sodium is unique in its dual role as both a treatment for gout and a research tool in various scientific fields. Its ability to inhibit xanthine oxidase and reduce uric acid levels makes it a valuable compound in both clinical and research settings.

Propriétés

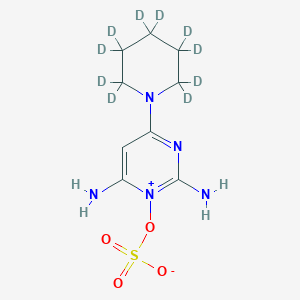

Formule moléculaire |

C5H5N4NaO |

|---|---|

Poids moléculaire |

160.11 g/mol |

Nom IUPAC |

sodium;4,7-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-olate |

InChI |

InChI=1S/C5H5N4O.Na/c10-5-3-1-8-9-4(3)6-2-7-5;/h1-2,5H,(H2,6,7,8,9);/q-1;+1 |

Clé InChI |

FSIHPSGWJKWQOG-UHFFFAOYSA-N |

SMILES canonique |

C1=NNC2=C1C(N=CN2)[O-].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B12410176.png)